

(S,S)-CPI-1612: A Technical Guide to its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-CPI-1612

Cat. No.: B15585798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-regulators that play a central role in gene expression by acetylating histone and non-histone proteins. Dysregulation of EP300/CBP activity is implicated in a variety of diseases, including cancer. This technical guide provides an in-depth overview of the mechanism of action of **(S,S)-CPI-1612**, its quantitative impact on histone acetylation, and the experimental protocols used to elucidate its effects.

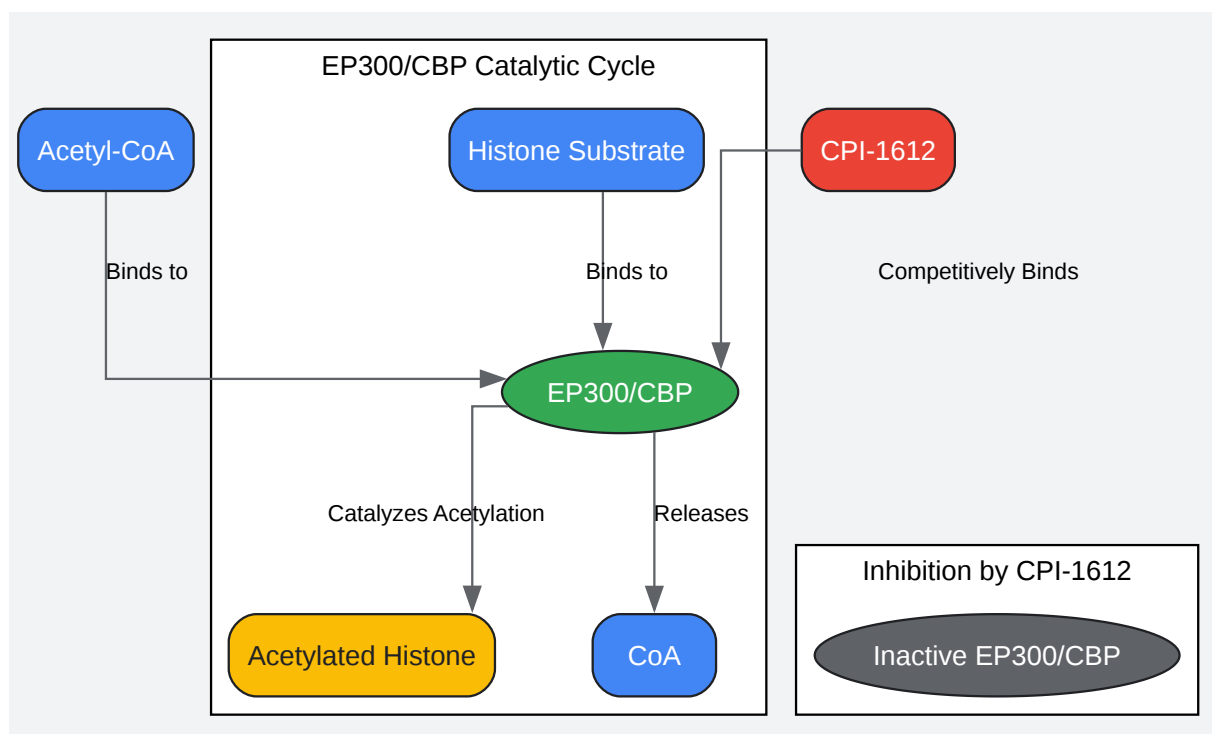
Introduction

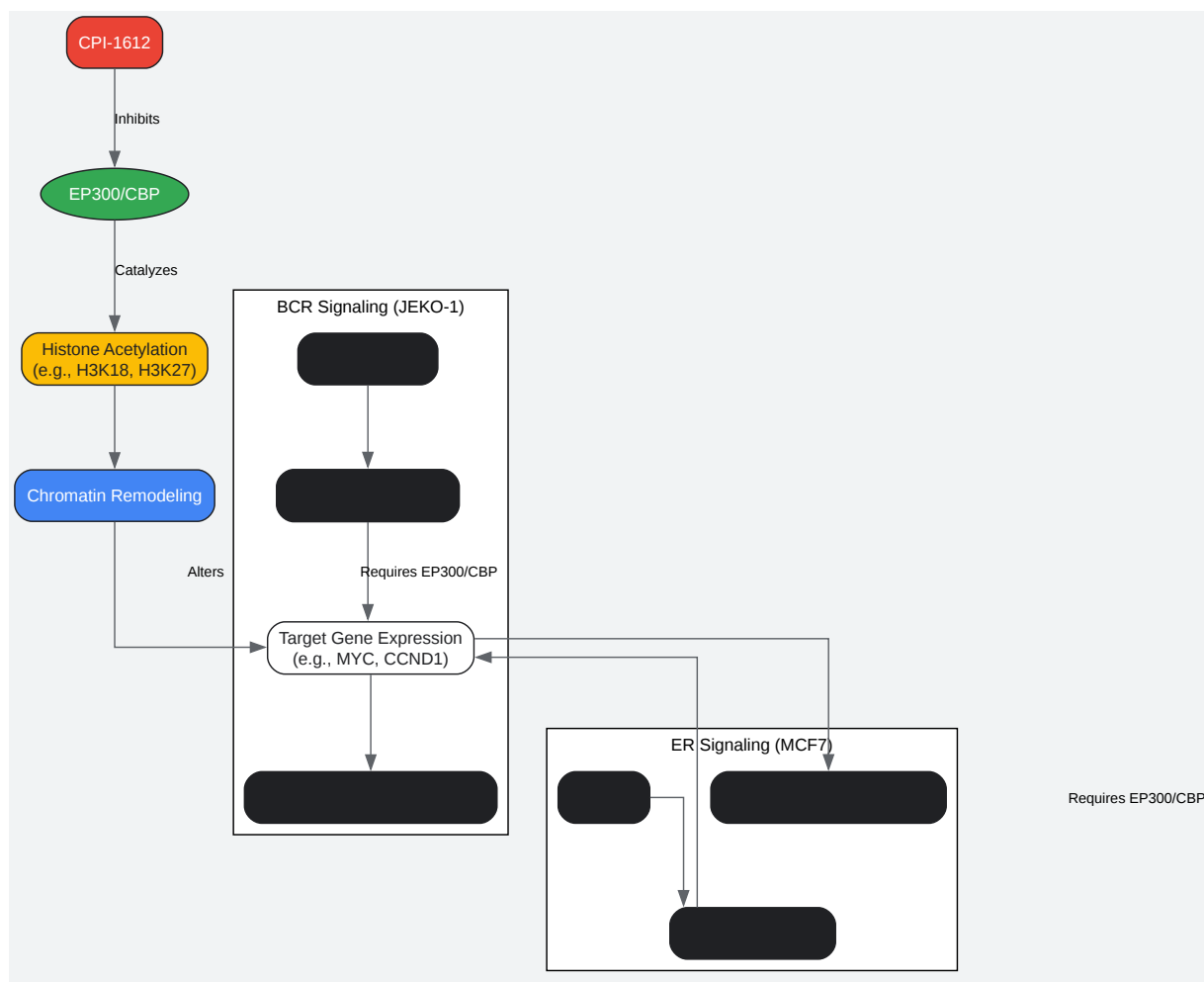
Histone acetylation is a key epigenetic modification that influences chromatin structure and gene regulation. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin state and transcriptional activation. The paralogous enzymes EP300 and CBP are master HATs that acetylate numerous histone and non-histone proteins, thereby regulating a wide array of cellular processes.

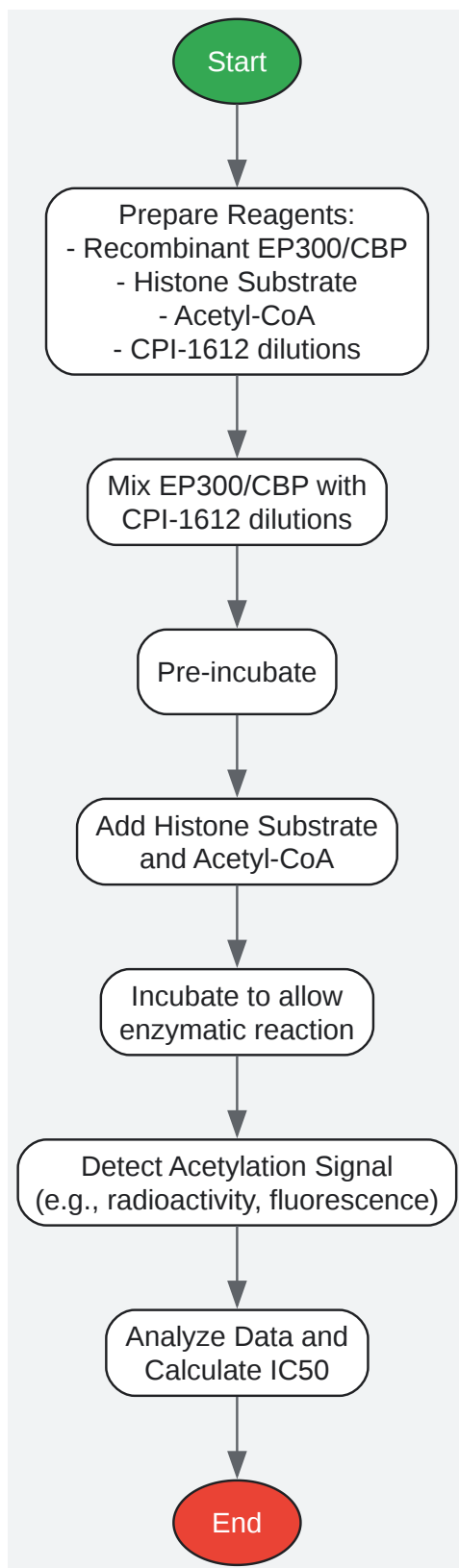
(S,S)-CPI-1612, hereafter referred to as CPI-1612, has emerged as a powerful chemical probe and potential therapeutic agent for targeting aberrant EP300/CBP activity. This document details the preclinical data on CPI-1612's effects on histone acetylation.

Mechanism of Action

CPI-1612 is an acetyl-CoA competitive inhibitor of the HAT activity of EP300 and CBP.^[1] By binding to the acetyl-CoA binding pocket of these enzymes, CPI-1612 prevents the transfer of acetyl groups to their histone and non-histone substrates. This leads to a reduction in histone acetylation at specific lysine residues, which in turn can modulate gene expression and cellular function.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - Pan - Current Pharmaceutical Design [rjpbr.com]
- To cite this document: BenchChem. [(S,S)-CPI-1612: A Technical Guide to its Impact on Histone Acetylation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15585798#s-s-cpi-1612-s-impact-on-histone-acetylation\]](https://www.benchchem.com/product/b15585798#s-s-cpi-1612-s-impact-on-histone-acetylation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com